N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide is a complex organic compound with the molecular formula C24H25NO and a molecular weight of 343.46 g/mol . This compound is characterized by the presence of a naphthyl group, an ethyl group, a phenyl group, and a cyclopentyl group, all connected through a formamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide typically involves the reaction of 1-naphthyl ethylamine with phenylcyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, Alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted amides or alcohol derivatives
Scientific Research Applications
N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1-Naphthyl)ethyl)formamide
- N-(1-(1-Naphthyl)ethyl)(phenyl)formamide
- N-(1-(1-Naphthyl)ethyl)(cyclopentyl)formamide
Uniqueness
N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide is unique due to the presence of both phenyl and cyclopentyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-18(21-15-9-11-19-10-5-6-14-22(19)21)25-23(26)24(16-7-8-17-24)20-12-3-2-4-13-20/h2-6,9-15,18H,7-8,16-17H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHDDOFFRYMDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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